1-Hydroxycyclohexane-1-carboxamide
Overview
Description
1-Hydroxycyclohexane-1-carboxamide is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxamide group attached to the same carbon atom
Mechanism of Action
Target of Action
This compound belongs to the carboxamide class of compounds, which have been found to exhibit cytotoxic activities
Mode of Action
Some carboxamide derivatives have been shown to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health and development of organisms.
Biochemical Pathways
Carboxamide derivatives have been associated with the induction of apoptosis, which involves a variety of biochemical pathways, including the intrinsic and extrinsic apoptotic pathways . These pathways involve a series of events that lead to the activation of caspases, the enzymes that play a vital role in the execution-phase of cell apoptosis.
Result of Action
Carboxamide derivatives have been associated with cytotoxic effects, particularly against cancer cell lines . These effects are often the result of the induction of apoptosis, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxycyclohexane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then subjected to Beckmann rearrangement to yield this compound. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to facilitate the rearrangement process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Cyclohexyl ethers or esters.
Scientific Research Applications
1-Hydroxycyclohexane-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclohexanone: A ketone derivative of cyclohexane.
Cyclohexanecarboxylic acid: A carboxylic acid derivative of cyclohexane.
Cyclohexylamine: An amine derivative of cyclohexane.
Uniqueness: 1-Hydroxycyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-hydroxycyclohexane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKGXYAEUDTYLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322720 | |
Record name | 1-hydroxycyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-69-8 | |
Record name | NSC401912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxycyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxycyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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